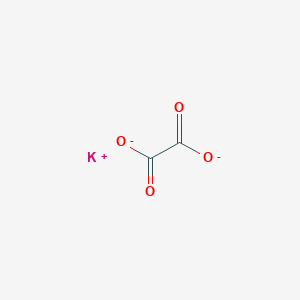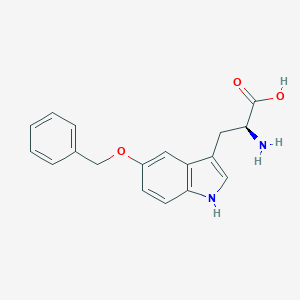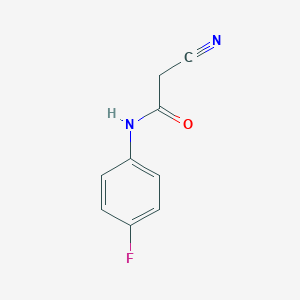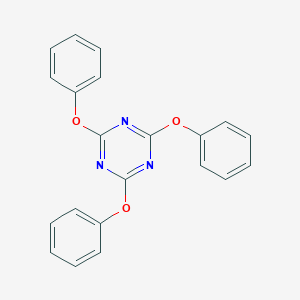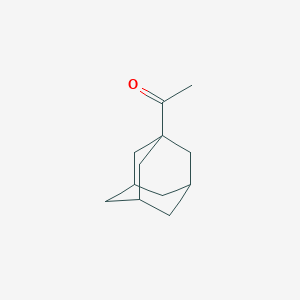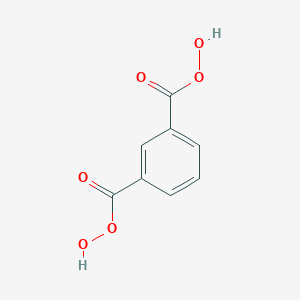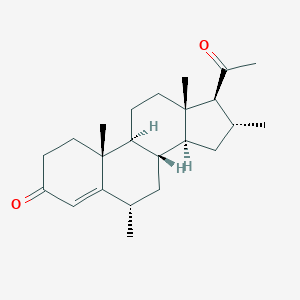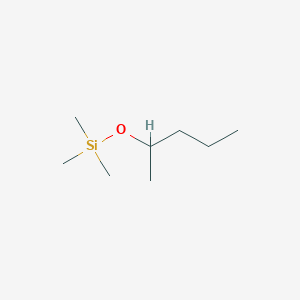
Trimethyl(1-methylbutoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(1-methylbutoxy)silane, also known as TMBMS, is a silane compound that is commonly used in the field of organic chemistry. It is a colorless liquid that has a molecular weight of 192.38 g/mol. TMBMS is used as a reagent in various chemical reactions, and it has been found to have several applications in scientific research.
Wirkmechanismus
Trimethyl(1-methylbutoxy)silane is a reactive compound that can undergo various chemical reactions. In the presence of water, it can hydrolyze to form trimethylsilanol and 1-methylbutanol. This reaction is often used to functionalize surfaces with silanol groups. Trimethyl(1-methylbutoxy)silane can also undergo condensation reactions with other silanes to form siloxanes.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Trimethyl(1-methylbutoxy)silane. However, it is known to be a volatile and flammable liquid that can cause irritation to the skin, eyes, and respiratory system. It is important to handle Trimethyl(1-methylbutoxy)silane with care and to use appropriate safety precautions.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl(1-methylbutoxy)silane has several advantages as a reagent in lab experiments. It is a relatively inexpensive compound that is readily available. It is also easy to handle and store. However, Trimethyl(1-methylbutoxy)silane is a volatile and flammable liquid that requires careful handling and storage. It is also sensitive to moisture, which can affect its reactivity.
Zukünftige Richtungen
There are several future directions for the use of Trimethyl(1-methylbutoxy)silane in scientific research. One potential application is in the synthesis of functionalized siloxanes for use in biomedicine and materials science. Trimethyl(1-methylbutoxy)silane could also be used in the synthesis of new organic compounds with potential pharmaceutical applications. Additionally, further research could be done to explore the reactivity and properties of Trimethyl(1-methylbutoxy)silane in different chemical reactions.
Synthesemethoden
The synthesis of Trimethyl(1-methylbutoxy)silane involves the reaction of trimethylchlorosilane with 1-methylbutanol in the presence of a base catalyst. The reaction is carried out at room temperature, and the product is obtained in good yield and purity. The synthesis method is straightforward and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Trimethyl(1-methylbutoxy)silane has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of siloxanes, which are important building blocks for the production of silicone materials. Trimethyl(1-methylbutoxy)silane has also been used in the synthesis of other organic compounds, such as alkoxysilanes and silyl enol ethers.
Eigenschaften
CAS-Nummer |
1825-67-8 |
|---|---|
Produktname |
Trimethyl(1-methylbutoxy)silane |
Molekularformel |
C8H20OSi |
Molekulargewicht |
160.33 g/mol |
IUPAC-Name |
trimethyl(pentan-2-yloxy)silane |
InChI |
InChI=1S/C8H20OSi/c1-6-7-8(2)9-10(3,4)5/h8H,6-7H2,1-5H3 |
InChI-Schlüssel |
GRSPKXMQYAOQBM-UHFFFAOYSA-N |
SMILES |
CCCC(C)O[Si](C)(C)C |
Kanonische SMILES |
CCCC(C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



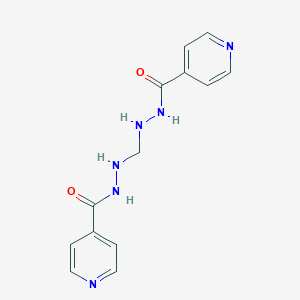
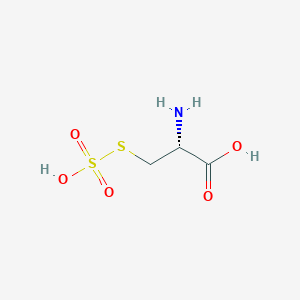
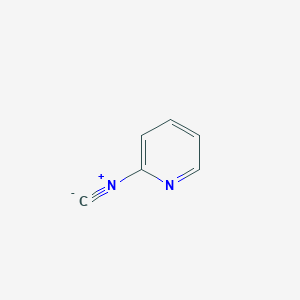
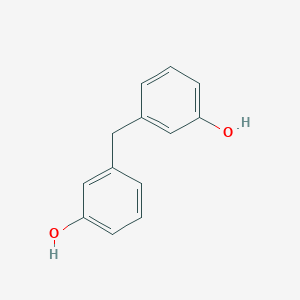
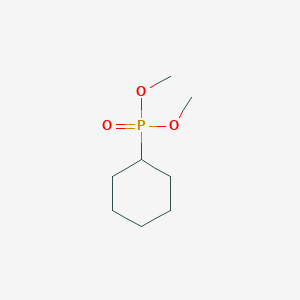
![2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-4-amine](/img/structure/B167536.png)
